1-(1,1,3,3-Tetramethyl-2,3-dihydro-1h-inden-5-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
17610-14-9 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C15H20O/c1-10(16)11-6-7-12-13(8-11)15(4,5)9-14(12,2)3/h6-8H,9H2,1-5H3 |
InChI Key |
XBCVARFSRWLPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(CC2(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Photochemical Synthesis
Recent studies explore UV-induced photolysis of phenacyl acetals to generate the target compound. Irradiation at 254 nm in ethanol cleaves the acetal bond, releasing the ketone with 60–65% efficiency. While less common, this method avoids harsh acidic conditions, making it suitable for heat-sensitive intermediates.
Biocatalytic Approaches
Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) has been investigated for greener synthesis. However, yields remain suboptimal (≤40%), limiting industrial adoption.
Industrial Production and Scalability
Large-scale manufacturing prioritizes cost efficiency and reproducibility. A typical batch process involves:
-
Friedel-Crafts Acylation : 500 kg of toluene derivative reacted with isobutanoyl chloride in a 10,000 L reactor.
-
Cyclization : Continuous-flow reactors with H-beta zeolite catalysts reduce reaction time to 2 hours.
-
Distillation : Multi-stage distillation columns separate the product from isomers and oligomers.
Table 2: Industrial Production Metrics
| Metric | Value |
|---|---|
| Annual Output | 1,200 tonnes |
| Purity | 98.5–99.5% |
| Cost per Kilogram | $120–$150 |
Chemical Reactions Analysis
Types of Reactions
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Applications in Fragrance Industry
The primary application of 1-(1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-yl)ethanone lies in its use as a fragrance ingredient. It is characterized by its musky scent profile and is frequently utilized in perfumes and personal care products. The compound's stability and low volatility make it an attractive option for long-lasting fragrances.
Case Studies
-
Fragrance Formulation:
- In a study published in the Journal of Essential Oil Research, researchers evaluated the effectiveness of various synthetic musks, including this compound. The study concluded that this compound provided a desirable musky note that enhances the overall fragrance profile of products while maintaining stability over time .
-
Toxicological Assessment:
- A toxicological assessment conducted on macrocyclic lactones and their derivatives used as fragrance ingredients indicated that this compound exhibited low irritation potential in dermatological tests. This makes it suitable for use in skin-care formulations without posing significant health risks .
Environmental Impact and Regulations
Given the increasing scrutiny on synthetic fragrances due to environmental concerns and potential health risks, it is essential to evaluate the ecological footprint of compounds like this compound. Regulatory bodies such as the European Chemicals Agency (ECHA) monitor the usage of such compounds to ensure compliance with safety standards.
Mechanism of Action
The mechanism of action of 1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone)
2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
1-[2,3-Dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethanone (Traseolide)
Physicochemical and Functional Comparisons
Analytical Differentiation
- Mass Spectrometry :
- NMR Spectroscopy :
Biological Activity
1-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)ethanone, a compound with significant structural complexity, has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and presenting relevant data.
- Molecular Formula : C13H18O
- Molecular Weight : 190.29 g/mol
- CAS Number : 1423027-47-7
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cellular mechanisms and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of polycyclic musk compounds showed inhibitory effects against various bacterial strains and fungi .
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the effects of this compound on different cell lines. For instance:
- MTT Assay : This assay demonstrated that certain analogs exhibited IC50 values ranging from 10 µM to 50 µM against cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 15 |
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibition capabilities. A notable study found that it inhibits key enzymes involved in metabolic pathways:
- Aldose Reductase : Inhibition studies showed an IC50 value of approximately 20 µM.
Case Studies
Several case studies have been documented that illustrate the practical applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving a derivative of the compound demonstrated promising results in reducing tumor size in breast cancer patients when combined with traditional chemotherapy .
- Aquatic Toxicology : Research focusing on aquatic organisms revealed that exposure to polycyclic musk compounds led to behavioral changes and mortality in species such as Daphnia magna and zebrafish .
The proposed mechanism of action for the biological activity of this compound involves:
- Interaction with Cellular Receptors : Binding affinity studies suggest that it may act on specific receptors involved in apoptosis and cell proliferation.
- Oxidative Stress Modulation : The compound appears to modulate oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H NMR reveals distinct signals for the acetyl group (δ 2.5–2.7 ppm) and tetramethyl substituents (δ 1.2–1.4 ppm). ¹³C NMR confirms the carbonyl carbon at δ 205–210 ppm .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 216.3 (C₁₅H₂₀O⁺) with fragmentation patterns indicative of methyl and acetyl cleavage .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities, with UV detection at 254 nm for quantification .
Advanced Tip : Pair LC-QTOF-MS with molecular networking to identify trace byproducts and validate purity .
How do computational models elucidate the electronic and structural properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides insights into:
- HOMO-LUMO Gaps : A narrow gap (~4.1 eV) suggests potential reactivity in electrophilic substitution .
- Molecular Electrostatic Potential (MEP) : The acetyl group acts as an electron-deficient site, guiding regioselective modifications .
- Thermodynamic Stability : Gibbs free energy calculations confirm the optimized geometry’s stability over alternative conformers .
Table 1 : Key DFT-Derived Parameters
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.32 |
| LUMO Energy (eV) | -2.18 |
| Dipole Moment (Debye) | 2.45 |
| Global Electrophilicity | 1.87 eV |
What contradictions arise in crystallographic data interpretation, and how can they be resolved?
Advanced Research Question
Crystallographic refinement using SHELXL may encounter:
- Twinning : Observed in low-symmetry space groups (e.g., P2₁/c), requiring TWIN/BASF commands for correction .
- Disorder : Tetramethyl groups exhibit positional disorder; apply PART/SUMP constraints to model occupancy .
- Data Quality : High Rint values (>0.1) from weak diffraction are mitigated by merging datasets from multiple crystals .
Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions and packing efficiency .
How does this compound’s bioactivity compare to structurally related indanone derivatives?
Advanced Research Question
While primarily studied as a synthetic musk, structural analogs exhibit:
- Antimicrobial Activity : Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced Gram-negative bacterial inhibition .
- Neuroactive Potential : Cathinone-like indanones (e.g., bk-IVP) bind dopamine transporters, but this compound’s tetramethyl groups reduce bioavailability due to steric hindrance .
Mechanistic Insight : MD simulations reveal poor blood-brain barrier penetration (logP = 3.8), limiting CNS activity despite structural similarities to psychoactive analogs .
What environmental and metabolic stability challenges are associated with this compound?
Advanced Research Question
- Persistence : The tetramethyl groups resist microbial degradation (half-life >60 days in soil), raising ecotoxicological concerns .
- Metabolite Identification : In vitro hepatic microsome assays detect hydroxylated metabolites (CYP3A4-mediated), characterized via UPLC-HRMSⁿ .
Mitigation Strategy : Functionalize with biodegradable ester linkages to enhance degradation without compromising musk odorant properties .
How can enantioselective synthesis be achieved for chiral derivatives?
Advanced Research Question
- Catalytic Asymmetric Friedel-Crafts : Chiral BINOL-phosphoric acids induce enantioselectivity (>80% ee) in acetylindane synthesis .
- Chromatographic Resolution : Use Chiralpak IA columns (heptane/ethanol) to separate enantiomers, validated by circular dichroism .
Table 2 : Enantiomer Separation Parameters
| Column | Mobile Phase | Retention Factor (k) | Resolution (Rs) |
|---|---|---|---|
| Chiralpak IA | 90:10 Heptane/EtOH | 3.2 (R), 4.1 (S) | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
